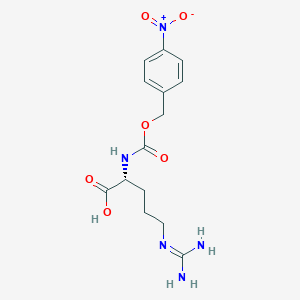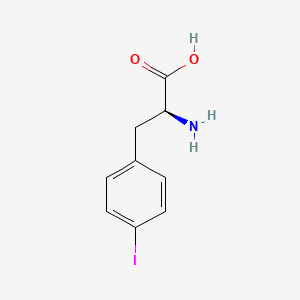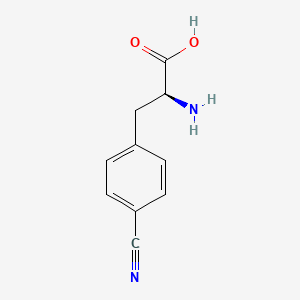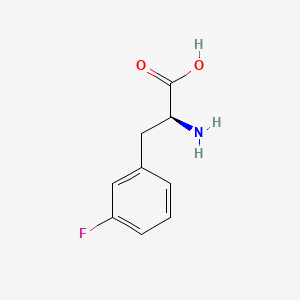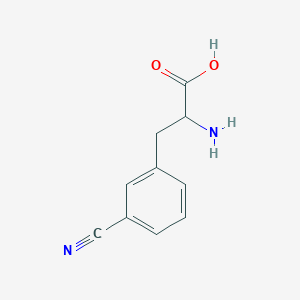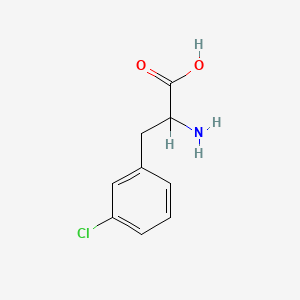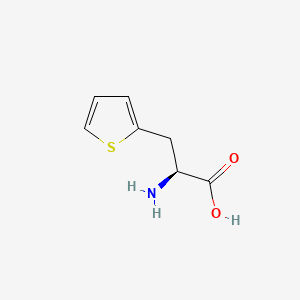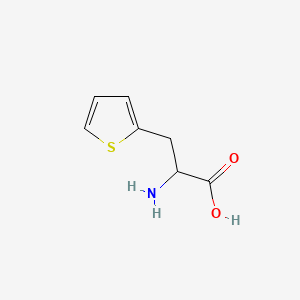
Dicyclohexylamine (S)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate
説明
Dicyclohexylamine (S)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate, also known as this compound, is a useful research compound. Its molecular formula is C29H47N3O6 and its molecular weight is 533.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Ambroxol: Efficacy and Safety in Respiratory Diseases
- Summary : Ambroxol is a mucoactive agent used to treat acute and chronic respiratory diseases. Clinical evidence indicates significant benefits for pediatric patients, including efficacy across all ages and good tolerance. This suggests that derivatives or related compounds, such as the one , could potentially have applications in respiratory disease treatment or research.
- Source : (Kantar et al., 2020)
2. Aromatic Amines and Cancer Risk
- Summary : Epidemiological evidence links exposure to aromatic amines from occupational sources and tobacco smoking to increased cancer risk, especially bladder cancer. This highlights the importance of understanding the carcinogenic potential of chemical compounds, including complex amines, in drug development and safety evaluations.
- Source : (Vineis & Pirastu, 1997)
3. Synthesis of Polyfunctional Heteroaromatics
- Summary : Research on the synthesis of novel functionalized heteroaromatic compounds, including new rearrangements and structural revisions, underscores the complexity and potential of synthetic chemistry in creating diverse molecules for various applications.
- Source : (Moustafa et al., 2017)
4. Levulinic Acid in Drug Synthesis
- Summary : Levulinic acid, derived from biomass, is used in synthesizing a variety of chemicals and drugs. Its functional groups offer flexibility in drug synthesis, reducing costs and simplifying processes. This suggests that compounds with versatile functional groups, such as the dicyclohexylamine derivative, may have potential applications in drug synthesis and development.
- Source : (Zhang et al., 2021)
作用機序
Mode of Action
The BOC group in Boc-Dab(Z)-OH.DCHA is commonly used to protect amines in synthetic reactions . The amine attacks a carbonyl site of BOC2O, creating a t-butyl carbonate leaving group that breaks down to carbon dioxide gas and t-butoxide . The base then abstracts a proton from the positively charged amine . This process is part of the compound’s interaction with its targets.
Biochemical Pathways
It is known that the compound is used in peptide synthesis , suggesting that it may play a role in protein-related biochemical pathways.
Result of Action
As a compound used in peptide synthesis , it may contribute to the formation of proteins, which can have various effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
Boc-Dab(Z)-OH.DCHA plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes and proteins involved in the formation of peptide bonds. The compound’s structure, which includes a benzyloxycarbonyl group and a tert-butoxycarbonyl group, allows it to act as a protecting group for amino acids during peptide synthesis. This interaction ensures that the amino acids are correctly aligned and bonded, leading to the formation of the desired peptide chain. Boc-Dab(Z)-OH.DCHA is known to interact with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds .
Cellular Effects
Boc-Dab(Z)-OH.DCHA influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function. For instance, Boc-Dab(Z)-OH.DCHA can modulate the activity of signaling proteins, thereby affecting downstream signaling pathways. This modulation can result in altered gene expression, leading to changes in cellular behavior and metabolism. Studies have shown that Boc-Dab(Z)-OH.DCHA can impact the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Boc-Dab(Z)-OH.DCHA involves its binding interactions with biomolecules. The compound’s benzyloxycarbonyl and tert-butoxycarbonyl groups allow it to bind to specific sites on enzymes and proteins. This binding can inhibit or activate enzyme activity, depending on the nature of the interaction. For example, Boc-Dab(Z)-OH.DCHA can inhibit the activity of proteases by binding to their active sites, preventing them from cleaving peptide bonds. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-Dab(Z)-OH.DCHA can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Boc-Dab(Z)-OH.DCHA is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its impact may diminish as it degrades .
Dosage Effects in Animal Models
The effects of Boc-Dab(Z)-OH.DCHA vary with different dosages in animal models. At low doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, Boc-Dab(Z)-OH.DCHA can exhibit toxic effects, including cellular damage and apoptosis. Studies have identified threshold doses at which the compound transitions from being beneficial to toxic. These findings highlight the importance of carefully controlling the dosage of Boc-Dab(Z)-OH.DCHA in experimental settings .
Metabolic Pathways
Boc-Dab(Z)-OH.DCHA is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as esterases and amidases, which cleave its ester and amide bonds. This metabolism can lead to the formation of intermediate metabolites that may have distinct biological activities. Boc-Dab(Z)-OH.DCHA can also influence metabolic flux by altering the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Boc-Dab(Z)-OH.DCHA within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell. Once inside the cell, Boc-Dab(Z)-OH.DCHA can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
Boc-Dab(Z)-OH.DCHA exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, Boc-Dab(Z)-OH.DCHA may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. This subcellular localization is crucial for the compound’s role in modulating cellular processes .
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSVEVKFQHTZSP-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669959 | |
| Record name | (2S)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16947-89-0 | |
| Record name | (2S)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)
